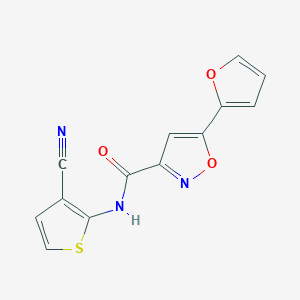![molecular formula C19H18ClN3O3 B6586194 N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide CAS No. 1251686-56-2](/img/structure/B6586194.png)
N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide (hereafter referred to as CMIMF) is a synthetic molecule belonging to a class of compounds known as indole-3-carboxamides. It is a small molecule inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of multiple physiological processes. CMIMF has been studied for its potential therapeutic applications in a range of diseases, including diabetes, cancer, and neurological disorders.
科学研究应用
CMIMF has been studied for its potential therapeutic applications in a range of diseases, including diabetes, cancer, and neurological disorders. In particular, CMIMF has been studied for its potential to improve glycemic control in type 2 diabetes, to inhibit the growth of cancer cells, and to reduce symptoms of neurological disorders, such as Alzheimer's disease.
作用机制
The mechanism of action of CMIMF is believed to be related to its ability to inhibit N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, an enzyme involved in the regulation of multiple physiological processes. By inhibiting N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, CMIMF can modulate various signaling pathways, leading to the desired therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMIMF have been studied in both in vitro and in vivo systems. In vitro studies have revealed that CMIMF can inhibit N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide activity, leading to the activation of downstream signaling pathways and the modulation of gene expression. In vivo studies have demonstrated that CMIMF can improve glycemic control in type 2 diabetes, inhibit the growth of cancer cells, and reduce symptoms of neurological disorders, such as Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using CMIMF in laboratory experiments include its low cost, its easy synthesis, and its ability to inhibit N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide. The main limitation of using CMIMF in laboratory experiments is its lack of selectivity for N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, which may lead to the inhibition of other enzymes and the unintended modulation of other signaling pathways.
未来方向
In the future, CMIMF may be used to develop novel therapeutics for a range of diseases, including diabetes, cancer, and neurological disorders. Additionally, further research is needed to determine the selectivity of CMIMF for N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, as well as its potential to modulate other signaling pathways. Finally, further studies are needed to evaluate the safety and efficacy of CMIMF in clinical trials.
合成方法
CMIMF can be synthesized via a two-step process. The first step involves the condensation of 3-chloro-4-methoxyphenylacetic acid with 1-(1H-indol-3-yl)-N-methylformamide, in the presence of dicyclohexylcarbodiimide (DCC) as a catalyst. The second step involves the reaction of the resulting product with acetic anhydride in the presence of a base, such as sodium hydroxide.
属性
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-23(19(25)14-10-21-16-6-4-3-5-13(14)16)11-18(24)22-12-7-8-17(26-2)15(20)9-12/h3-10,21H,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQDRTOASPATKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)OC)Cl)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6586116.png)
![4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B6586121.png)
![1-(2-chlorophenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide](/img/structure/B6586122.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6586124.png)
![N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6586130.png)

![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B6586154.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B6586163.png)
![N-[2-(trifluoromethyl)phenyl]cyclopropanesulfonamide](/img/structure/B6586170.png)
![3-(1H-pyrazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6586187.png)
![ethyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl}formate](/img/structure/B6586192.png)
![ethyl 4-{2-[6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-1-yl]acetyl}piperazine-1-carboxylate](/img/structure/B6586202.png)

![2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide](/img/structure/B6586220.png)